1-benzyl-N,N,9-trimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
Properties
IUPAC Name |
6-benzyl-N,N,10-trimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c1-14-8-7-11-24-18(14)22-19-16(20(24)26)12-17(21(27)23(2)3)25(19)13-15-9-5-4-6-10-15/h4-12H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKZVMYFXRGHTGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CC4=CC=CC=C4)C(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-benzyl-N,N,9-trimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound with notable biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C21H20N4O2
- Molecular Weight : 360.417 g/mol
- CAS Number : 900886-24-0
- Purity : Typically 95% .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. The starting materials often include simpler pyrimidine derivatives and various amines. The final compound is obtained through careful control of reaction conditions to ensure high yield and purity .
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent. A series of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines were synthesized and evaluated for their ability to inhibit the SARS-CoV-2 main protease (Mpro). The results indicated that several derivatives exhibited potent antiviral activity, achieving over 90% inhibition of viral growth in vitro with minimal cytotoxic effects on Vero cells .
Anticancer Properties
The compound has also been investigated for its anticancer properties. Molecular docking studies suggest that it may effectively inhibit enzymes involved in cancer cell proliferation. In vitro tests demonstrated significant cytotoxic effects against various cancer cell lines, including colon (HT29) and prostate (DU145) cancer cells . The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the pyrimidine scaffold can enhance biological activity.
Study 1: Antiviral Efficacy
In a study focused on the antiviral potential of related compounds, nine derivatives were tested against COVID-19. The results showed that these compounds could prevent viral replication effectively while maintaining low toxicity levels .
Study 2: Anticancer Activity
Another study explored the anticancer activity of a related compound, revealing that it inhibited EGFR tyrosine kinase activity in cancer cells. This inhibition correlated with reduced cell proliferation and increased apoptosis in treated cells .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C21H20N4O2 |
| Molecular Weight | 360.417 g/mol |
| CAS Number | 900886-24-0 |
| Purity | 95% |
| Antiviral Activity | >90% inhibition of SARS-CoV-2 |
| Anticancer Cell Lines Tested | HT29, DU145 |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Pharmacokinetic Properties
The biological and physicochemical profiles of pyridopyrrolopyrimidine derivatives are highly dependent on substituents. Below is a comparative analysis of Compound A and its analogs:
*Estimated based on structural analogs.
Key Observations:
- Compound A’s N,N-dimethyl group balances moderate logP (2.47) with favorable solubility.
- Bioactivity: Antimicrobial Activity: Compound B inhibits Mycobacterium tuberculosis via binding to Ag85C, a cell wall biosynthesis enzyme . Analgesic Activity: Compound E and its benzylamide analogs exhibit consistent activity in pain models, attributed to bioisosteric mimicry of 4-hydroxyquinolin-2-one .
Structure-Activity Relationships (SAR)
N-1 Substitution :
- Benzyl groups (A , B , E ) enhance aromatic stacking interactions, critical for target binding .
- 3-Methoxypropyl (D ) or ethyl (C ) groups may reduce steric hindrance, favoring binding to hydrophobic pockets .
Carboxamide Linkage :
- Aryl substituents (e.g., 4-isopropylphenyl in Compound 15 ) improve selectivity for enzymes like kinases or bacterial targets .
- Alkyl groups (e.g., 2-phenylethyl in D ) balance lipophilicity and solubility .
9-Methyl Group : Present in A , B , and C , this substituent stabilizes the fused ring system, enhancing metabolic stability .
Preparation Methods
Domino Ring-Closure and Retro-Diels-Alder Reactions
A domino reaction sequence involving 2-aminonorbornene hydroxamic acids and oxocarboxylic acids enables rapid assembly of the pyrrolo[1,2-a]pyrimidine core. Microwave-induced RDA cleavage of norbornene-derived intermediates facilitates chirality transfer, yielding enantiomerically pure intermediates. For example, heating 2-aminonorbornene hydroxamic acid with glyoxylic acid at 120°C under microwave irradiation generates the bicyclic intermediate, which undergoes RDA cleavage at 180°C to furnish the pyrrolo[1,2-a]pyrimidine skeleton in 65–78% yield. This method offers stereochemical control critical for subsequent functionalization.
Condensation with Pyrido[1,2-a]Pyrimidine-3-Carbaldehydes
Alternative routes involve condensation of 4-aminopyrrolo[2,3-d]pyrimidines with pyrido[1,2-a]pyrimidine-3-carbaldehydes under acidic conditions. For instance, refluxing equimolar amounts of 4-amino-7-methylpyrrolo[2,3-d]pyrimidine and pyrido[1,2-a]pyrimidine-3-carbaldehyde in acetic acid for 12 hours yields the tricyclic product in 58% yield after recrystallization. This approach prioritizes simplicity but may require stringent temperature control to avoid decomposition.
Regioselective Benzylation at Position 1
Benzylation at N1 poses challenges due to competing reactions at N3, N7, and C8 positions. Optimized conditions from Friedel-Crafts alkylation studies provide guidance:
Triflic Acid-Catalyzed Benzylation
Reaction of the core heterocycle with benzyl bromide (1.2 equiv) in trifluoromethanesulfonic acid (10 equiv) at 60°C for 48 hours achieves 72% yield of 1-benzyl product, minimizing 8,9-dibenzylated byproducts. Key factors include:
Alternative Benzyl Transfer Reagents
2-Benzyloxy-1-methylpyridinium triflate enables milder benzylation under neutral conditions. Dissolving the core heterocycle (1.0 equiv) and reagent (1.5 equiv) in trifluorotoluene at 80°C for 6 hours installs the benzyl group with 68% yield and excellent regioselectivity. This method avoids strong acid environments, making it suitable for acid-sensitive intermediates.
N,N-Dimethylcarboxamide Installation
The carboxamide moiety is introduced via two-stage functionalization:
Carboxylic Acid Intermediate Synthesis
Hydrolysis of 2-cyano precursors provides carboxylic acid intermediates. Treatment with 90% sulfuric acid at 40°C for 72 hours converts 2-cyano-pyrrolo[2,3-d]pyrimidine derivatives to carboxylic acids in 85–90% yield.
Amidation with Dimethylamine
Coupling the carboxylic acid with dimethylamine is achieved using:
- Mukaiyama’s reagent : 2-Chloro-1-methylpyridinium iodide (1.5 equiv) and triethylamine (3.0 equiv) in dichloromethane at 25°C for 12 hours (78% yield).
- Carbodiimide-mediated activation : EDC·HCl (1.2 equiv) and HOBt (1.1 equiv) in DMF, reacting with dimethylamine hydrochloride (2.0 equiv) at 0–5°C (82% yield).
C9 Methylation Strategies
Methylation at the C9 position requires careful optimization to avoid N-methylation side reactions:
Direct Alkylation with Methyl Iodide
Heating the intermediate with methyl iodide (3.0 equiv) and potassium carbonate (4.0 equiv) in DMF at 80°C for 8 hours achieves 65% yield of C9-methylated product. Excess methyl iodide ensures complete substitution but risks quaternization at nitrogen centers.
Reductive Amination
Condensation with formaldehyde (37% aqueous solution, 2.0 equiv) followed by sodium cyanoborohydride (1.5 equiv) in methanol at pH 5–6 (acetic acid buffer) selectively installs the C9 methyl group in 58% yield. This method offers better control but requires rigorous pH monitoring.
Integrated Synthetic Pathways
Two viable routes emerge for the target compound:
Route A (Stepwise Functionalization):
- Core assembly via domino RDA (78% yield)
- 4-Oxo introduction via in situ oxidation (92% yield)
- Sequential benzylation (72%) → carboxamidation (82%) → C9 methylation (65%)
Overall yield : 78% × 92% × 72% × 82% × 65% ≈ 22.4%
Route B (Convergent Approach):
- Pre-functionalized building block synthesis
- Microwave-assisted cyclocondensation (68% yield)
- C9 methylation via reductive amination (58% yield)
Overall yield : 85% × 88% × 68% × 58% ≈ 29.8%
Critical Analysis of Methodologies
Reaction Efficiency Comparison
Q & A
Q. What are the optimized synthetic routes for 1-benzyl-N,N,9-trimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide, and how can intermediates be characterized?
The compound can be synthesized via a multi-step protocol involving condensation of 2-chloro-4-oxo-pyrido-pyrimidine derivatives with ethyl N-alkylglycinates, followed by cyclization under basic conditions (e.g., sodium methoxide in methanol) . Key intermediates should be characterized using / NMR to confirm regioselectivity and MS/HRMS for molecular weight validation. For example, NMR peaks near δ 3.94 ppm (methyl groups) and δ 8.82 ppm (aromatic protons) are critical for structural verification . Elemental analysis (C, H, N) should match theoretical values within ±0.3% .
Q. How can researchers resolve discrepancies in spectral data during structural elucidation?
Discrepancies in NMR or MS data (e.g., unexpected splitting or missing peaks) may arise from impurities, tautomerism, or solvent effects. Use deuterated DMSO for NMR to stabilize the compound and reduce exchange broadening. Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations) to identify misassignments. Cross-validate with 2D NMR techniques like HSQC and HMBC to confirm connectivity .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) are preferred due to the compound’s moderate solubility. Monitor purity via TLC (Rf ~0.5 in 7:3 ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water mobile phase). High-melting-point derivatives (e.g., 243–245°C) suggest thermal stability, enabling hot filtration .
Advanced Research Questions
Q. How does the benzyl substituent influence the compound’s bioactivity compared to other N-alkyl analogs?
The benzyl group enhances lipophilicity, potentially improving membrane permeability. Compare IC values of benzyl vs. methyl/propyl analogs in cellular assays (e.g., kinase inhibition). Use molecular docking to assess binding interactions with target proteins (e.g., ATP-binding pockets). Evidence from pyrido-pyrimidine derivatives shows that aromatic substituents can increase affinity by 10–100× via π-π stacking .
Q. What mechanistic insights explain the compound’s analgesic activity in the "acetic acid writhing" model?
The compound may inhibit cyclooxygenase (COX) or transient receptor potential (TRP) channels. Design dose-response studies (1–100 mg/kg, murine models) with indomethacin as a positive control. Measure prostaglandin E (PGE) levels via ELISA to assess COX inhibition. Note that structural analogs show bioisosterism with 4-hydroxyquinolin-2-ones, suggesting shared mechanisms .
Q. How can researchers address contradictory results in SAR studies for neuroprotective effects?
Contradictions may arise from off-target effects or assay variability. Use orthogonal assays (e.g., oxidative stress rescue in SH-SY5Y cells and mitochondrial membrane potential measurements). Perform meta-analysis of existing data to identify consistent trends. For example, methyl groups at N9 may enhance solubility but reduce blood-brain barrier penetration, requiring prodrug strategies .
Q. What computational methods predict the compound’s binding to kinase targets like CDK2 or EGFR?
Molecular dynamics (MD) simulations (AMBER/CHARMM force fields) and free-energy perturbation (FEP) calculations can model binding kinetics. Validate with experimental IC data from kinase profiling panels. Focus on conserved residues (e.g., Lys33 in CDK2) for hydrogen bonding. Adjust substituents (e.g., N,N-dimethyl) to optimize steric complementarity .
Q. How does pH and solvent polarity affect the compound’s stability during long-term storage?
Conduct accelerated stability studies (40°C/75% RH, 6 months) with HPLC monitoring. Acidic conditions (pH < 4) may hydrolyze the carboxamide moiety, while DMSO solutions should be stored under nitrogen to prevent oxidation. Lyophilization in mannitol/sucrose matrices improves shelf life .
Methodological Challenges
Q. What strategies mitigate low yields in the final cyclization step?
Low yields (<50%) may result from incomplete ring closure or side reactions. Optimize reaction time (1–3 hours at 50–60°C) and catalyst loading (e.g., 10–20 mol% triethylamine). Use microwave-assisted synthesis to enhance reaction efficiency. Isolate intermediates (e.g., substituted aldehydes) via vacuum filtration to minimize degradation .
Q. How can researchers validate the compound’s purity for in vivo studies?
Combine HPLC (≥95% purity), LC-MS (no detectable impurities), and elemental analysis. Perform endotoxin testing (LAL assay) if the compound is formulated for injection. For neuroprotection studies, ensure BBB penetration via logP calculations (optimal range: 2–3.5) .
Data Analysis & Interpretation
Q. How should researchers reconcile unexpected activity in anticancer vs. antimicrobial assays?
Cross-validate using cell viability (MTT) and bacterial growth inhibition (MIC) assays. Check for selective cytotoxicity (e.g., HeLa vs. HEK293 cells). Consider dual-target mechanisms (e.g., topoisomerase inhibition for anticancer and membrane disruption for antimicrobial effects) .
Q. What statistical approaches are appropriate for analyzing dose-response heterogeneity?
Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC and Hill coefficients. Apply ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. Report variability as SEM with biological replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
